molecular formula C21H13ClN2O4 B10874624 4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate

4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate

Cat. No.: B10874624
M. Wt: 392.8 g/mol
InChI Key: LLGHRAIEEZZYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an imino group, a phenyl group, and a furoate ester. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imino group: This step involves the reaction of the oxazole derivative with a chlorophenylamine under controlled conditions to form the imino group.

    Esterification: The final step involves the esterification of the oxazole derivative with furoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE
  • 4-{[(4-BROMOPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE

Uniqueness

4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-FUROATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structural features make it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C21H13ClN2O4/c22-15-8-10-16(11-9-15)23-13-17-21(28-20(25)18-7-4-12-26-18)27-19(24-17)14-5-2-1-3-6-14/h1-13H

InChI Key

LLGHRAIEEZZYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)OC(=O)C3=CC=CO3)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.